molecular formula C10H8FNO2S B2439031 Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate CAS No. 262433-37-4

Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate

Cat. No.: B2439031
CAS No.: 262433-37-4
M. Wt: 225.24
InChI Key: IAOOECWHCYANCK-UHFFFAOYSA-N
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Description

Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H8FNO2S. It is known for its unique chemical structure, which includes a cyano group, a fluorine atom, and a sulfanyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

methyl 2-(2-cyano-3-fluorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)6-15-9-4-2-3-8(11)7(9)5-12/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOOECWHCYANCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC(=C1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate typically involves the reaction of 2-cyano-3-fluorobenzenethiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate serves as an essential building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. It can be utilized in the synthesis of pharmaceuticals and agrochemicals, enabling the development of new compounds with desirable properties.

Biological Research Applications

Enzyme Inhibition Studies
This compound has been investigated for its potential in enzyme inhibition, particularly in studies related to cancer and infectious diseases. The cyano group can act as an electrophile, which may interact with enzyme active sites, potentially leading to the development of new therapeutic agents.

Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds similar to this compound. Studies have shown that derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique chemical structure allows for modifications that can lead to materials with specific physical and chemical properties, making it valuable in the development of new polymers and coatings.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of derivatives related to this compound against several bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential applications in treating infections caused by resistant strains.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed promising results in inhibiting cyclooxygenase enzymes (COX). The findings suggested that modifications to the structure could enhance selectivity towards COX-2 over COX-1, indicating potential anti-inflammatory applications .

Summary Table: Applications and Properties

Application Area Description Key Findings/Case Studies
Chemical SynthesisBuilding block for complex moleculesUsed in pharmaceutical synthesis
Biological ResearchEnzyme inhibition studiesPotential therapeutic agent for cancer
Antimicrobial ActivitySignificant antibacterial effectsDerivatives showed MIC comparable to antibiotics
Industrial ProductionSpecialty chemicals productionDevelopment of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic reactions. These interactions can modulate biological pathways, making the compound useful in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-cyano-4-fluorophenyl)sulfanyl]acetate
  • Methyl 2-[(2-cyano-3-chlorophenyl)sulfanyl]acetate
  • Methyl 2-[(2-cyano-3-bromophenyl)sulfanyl]acetate

Uniqueness

Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in research applications where specific interactions with biological targets are required.

Biological Activity

Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is a compound with the molecular formula C10H8FNO2S, notable for its unique structure that combines a cyano group with a fluorinated aromatic system. This distinct combination may influence its biological activity and potential applications in medicinal chemistry and pharmaceutical research.

The compound features:

  • Functional Groups : Methyl ester, cyano group, and sulfanyl group.
  • Molecular Weight : Approximately 223.24 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : Reactions involving the substitution of halides with nucleophiles.
  • Esterification : Formation of the ester group through reactions between carboxylic acids and alcohols.
  • Purification Techniques : Utilization of chromatography and recrystallization to achieve high purity levels.

Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, including:

  • Binding Affinity : Preliminary studies suggest that compounds with similar structures can bind to various biological macromolecules, potentially inhibiting or modifying their activity.
  • Toxicity and Metabolic Stability : Assessments have been conducted to evaluate the toxicity profile and metabolic stability, which are crucial for determining the compound's viability as a drug candidate.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into its potential biological activity:

Compound NameMolecular FormulaKey Features
Methyl 2-(phenylsulfanyl)acetateC9H10OSLacks cyano group; used in various organic syntheses
Methyl 3-(4-fluorophenylthio)propionateC11H13FOSContains fluorine; exhibits different reactivity patterns
Methyl 4-(methylthio)benzoateC9H10OSSimilar ester functionality; lacks cyano group

The unique structural features of this compound may provide advantages in specific applications within pharmaceuticals and materials science due to its potential for selective interactions with biological targets.

In Vitro Studies

In vitro studies have been conducted to evaluate the antimicrobial properties of similar compounds, revealing their effectiveness against various pathogens. For instance, derivatives with structural similarities have shown promising results in terms of minimum inhibitory concentration (MIC) values against bacteria such as Staphylococcus aureus and E. coli.

Mechanistic Insights

The mechanisms of action for compounds related to this compound often involve:

  • Enzyme Inhibition : Some studies highlight the inhibition of key enzymes involved in bacterial metabolism.
  • Biofilm Disruption : Certain derivatives demonstrate significant antibiofilm activity, enhancing their potential therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the 2-cyano-3-fluorobenzenethiol intermediate via nucleophilic aromatic substitution, using 3-fluorophthalonitrile derivatives as precursors (e.g., SNAr with NaSH under controlled pH) .
  • Step 2: Thiol-ester coupling using methyl chloroacetate or activated esters (e.g., Mitsunobu reaction or base-mediated alkylation with K₂CO₃ in DMF) .
  • Step 3: Purification via recrystallization or flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.
    Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm regioselectivity .

Advanced: How can contradictions in crystallographic refinement data for this compound be resolved?

Methodological Answer:
Contradictions often arise from disordered atoms or twinning. Use:

  • SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and restraints for fluorine/cyano groups .
  • CheckCIF/PLATON to validate hydrogen-bonding networks and flag outliers (e.g., O–H⋯O vs. C–H⋯F interactions) .
  • High-resolution data collection (e.g., synchrotron sources at 100 K) to reduce thermal motion artifacts. For twinned crystals, apply twin-law matrices in SHELXL and cross-validate with simulated powder patterns .

Basic: What spectroscopic techniques are optimal for characterizing the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Assign the methyl ester (δ ~3.7 ppm for OCH₃) and aromatic protons (coupling patterns for fluorine at C3) .
  • ¹⁹F NMR: Confirm fluorine substitution (δ -110 to -120 ppm for meta-fluorine in aryl systems) .
  • IR Spectroscopy: Identify ν(C≡N) ~2220 cm⁻¹ and ν(C=O) ~1730 cm⁻¹ .
  • High-Resolution MS: Use ESI+ or EI modes to confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of –SCF₃) .

Advanced: How can this compound be optimized as a chain-transfer agent (CTA) in RAFT polymerization?

Methodological Answer:

  • Kinetic Studies: Compare the chain-transfer constant (Ctr) with dithioesters/trithiocarbonates using styrene or acrylates. Monitor via GPC-MALLS to assess polydispersity (target PD <1.2) .
  • Functional Group Stability: Test under varied temperatures (60–80°C) and initiators (AIBN). The cyano group may require protecting during polymerization .
  • Post-Modification: Cleave the sulfide post-polymerization (e.g., via aminolysis) to generate thiol-terminated polymers for conjugation .

Basic: What safety protocols are critical when handling fluorinated intermediates during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods for reactions involving volatile fluorinated reagents (e.g., 3-fluorophenyl trifluoromethanesulfonate) .
  • Personal Protective Equipment (PPE): Acid-resistant gloves and face shields to prevent exposure to corrosive byproducts (e.g., HF release during hydrolysis) .
  • Waste Disposal: Neutralize fluorinated waste with Ca(OH)₂ to precipitate insoluble CaF₂ .

Advanced: How can LC-MS/MS methods be optimized to detect fluorinated degradation byproducts?

Methodological Answer:

  • Column Selection: Use a polar-embedded C18 column (e.g., ACE Excel 3) with 0.1% formic acid in water/acetonitrile gradients to retain polar fluorinated metabolites .
  • Ionization Modes: Employ negative-ion ESI for sulfanyl-acetate fragments (m/z 154–170) and MRM transitions for cyano-fluorophenyl groups (e.g., 121 → 93) .
  • Matrix Effects: Spike deuterated internal standards (e.g., CD₃-labeled ester) to correct for ion suppression in biological matrices .

Basic: How can the ester group be hydrolyzed to study its reactivity or derivatization?

Methodological Answer:

  • Acidic Hydrolysis: Use 6M HCl in refluxing ethanol (2 h) to yield 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetic acid. Monitor via TLC (Rf shift) .
  • Basic Hydrolysis: NaOH (1M) in THF/H₂O (1:1) at 50°C for selective cleavage without affecting the cyano group .
  • Product Isolation: Acidify to pH 2 with HCl, extract with ethyl acetate, and dry over MgSO₄ .

Advanced: What computational tools aid in interpreting hydrogen-bonding interactions in its crystal structure?

Methodological Answer:

  • Mercury CSD: Visualize packing diagrams and quantify H-bond distances/angles (e.g., O–H⋯O dimers vs. C–H⋯F contacts) .
  • Hirshfeld Surface Analysis: Map fingerprint plots to distinguish dominant interactions (e.g., F⋯H vs. S⋯H contributions) .
  • DFT Calculations (Gaussian): Optimize H-bond energies at the B3LYP/6-311+G(d,p) level to correlate with thermal stability .

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